Isomeric Solubility Advantage: 1-Naphthalenesulfonate vs. 2-Naphthalenesulfonate THP Salt Aqueous Processability
The 1-naphthalenesulfonate (1-SNS) isomer exhibits markedly higher aqueous solubility than the 2-naphthalenesulfonate (2-SNS) isomer, a property directly transferable to their respective THP salts. Experimentally, at room temperature and NaOH mass fractions above 0.04, the solubility of sodium 1-naphthalenesulfonate exceeds that of sodium 2-naphthalenesulfonate by more than 10-fold [1]. This differential solubility means the THP 1-naphthalenesulfonate salt (CAS 79481-21-3) can achieve higher working concentrations and resist precipitation under alkaline processing conditions compared to the 2-isomer salt (CAS 79481-22-4), directly impacting textile impregnation bath stability.
| Evidence Dimension | Aqueous solubility of naphthalenesulfonate isomer (proxy for THP salt solubility rank order) |
|---|---|
| Target Compound Data | Sodium 1-naphthalenesulfonate solubility >10× higher than 2-isomer at room temperature (w_NaOH > 0.04) |
| Comparator Or Baseline | Sodium 2-naphthalenesulfonate (CAS 532-02-5); THP 2-naphthalenesulfonate (CAS 79481-22-4) |
| Quantified Difference | >10-fold solubility advantage for 1-SNS over 2-SNS in aqueous NaOH |
| Conditions | Temperature range 276–337 K; aqueous sodium hydroxide solutions; dynamic solubility measurement method |
Why This Matters
Higher solubility directly translates to greater formulation flexibility, reduced risk of precipitation during textile pad-bath operations, and wider pH processing windows, making the 1-isomer salt preferable for alkaline THP-urea precondensate systems.
- [1] Li, R. et al. (2017). Solubilities of Sodium 1- and 2-Naphthalenesulfonate in Aqueous Sodium Hydroxide Solutions and Its Application for Optimizing the Production of 2-Naphthol. Journal of Chemical & Engineering Data, 62(9), 2820-2827. View Source
